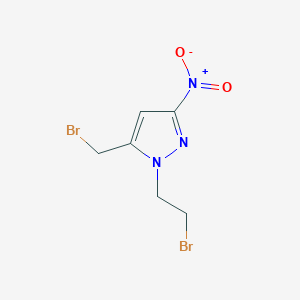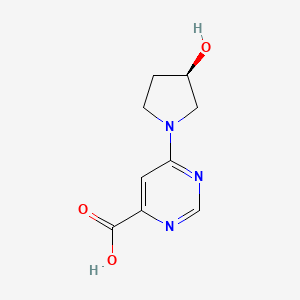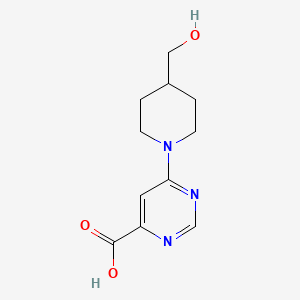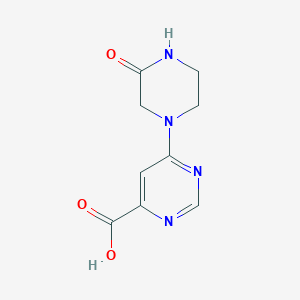![molecular formula C11H11F2NO2 B1466245 1-[(2,6-ジフルオロフェニル)メチル]アゼチジン-3-カルボン酸 CAS No. 1481930-91-9](/img/structure/B1466245.png)
1-[(2,6-ジフルオロフェニル)メチル]アゼチジン-3-カルボン酸
概要
説明
Synthesis Analysis
Azetidines, which include “1-[(2,6-Difluorophenyl)methyl]azetidine-3-carboxylic acid”, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines has seen remarkable advances recently . Methods of synthesis include the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols , and a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines under microwave irradiation .Molecular Structure Analysis
Azetidines have a four-membered heterocyclic structure . The reactivity of azetidines is driven by a considerable ring strain, but they are significantly more stable than related aziridines .Chemical Reactions Analysis
Azetidines are known for their unique reactivity that can be triggered under appropriate reaction conditions . They are excellent candidates for ring-opening and expansion reactions due to the high ring strain associated with their structure .科学的研究の応用
ペプチド合成
1-[(2,6-ジフルオロフェニル)メチル]アゼチジン-3-カルボン酸を含むアゼチジン誘導体は、ペプチド合成において貴重な存在です。それらは環状構造を持つため、複雑なペプチドの合成における構成要素として機能し、ペプチド鎖にコンフォメーション的制約をもたらす可能性があります。 これは、生物活性に特定の三次元構造を必要とするペプチドベースの治療薬の開発において特に有用な可能性があります .
製薬研究
製薬研究では、アゼチジン誘導体は、様々な薬物の合成における中間体としての可能性が探索されています。 特にジフルオロフェニル基は、薬物の薬物動態的特性、例えば生物学的障壁を透過する能力や代謝安定性に寄与する可能性があります .
農薬研究
アゼチジンの構造モチーフは、特定の農薬にも見られます。 研究者は、1-[(2,6-ジフルオロフェニル)メチル]アゼチジン-3-カルボン酸を、殺虫剤や除草剤などの新しい農薬の開発に利用する可能性を調査しています。この化合物の安定性と反応性は、この開発において有利となる可能性があります .
作用機序
Target of Action
Azetidine derivatives are known to be valuable compounds in pharmaceutical research , suggesting that they may interact with a variety of biological targets.
Mode of Action
Azetidine derivatives are known to be involved in various biological activities . The compound’s interaction with its targets and the resulting changes would depend on the specific biological context.
Biochemical Pathways
Azetidine and its derivatives are known to be building blocks for polyamines by anionic and cationic ring-opening polymerization , suggesting that they may affect related biochemical pathways.
Result of Action
Given the known biological activities of azetidine derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
実験室実験の利点と制限
1-[(2,6-Difluorophenyl)methyl]azetidine-3-carboxylic acid(2,6-Difluorophenyl)methylazetidine-3-carboxylic acid is a useful compound for laboratory experiments. It is relatively stable and can be stored for long periods of time. Furthermore, it is relatively inexpensive and easy to obtain. However, it is important to note that it is a hazardous compound and should be handled with care.
将来の方向性
1-[(2,6-Difluorophenyl)methyl]azetidine-3-carboxylic acid(2,6-Difluorophenyl)methylazetidine-3-carboxylic acid has a wide range of potential applications in both scientific research and laboratory experiments. In the future, further research could be conducted to explore its potential as a drug or pharmaceutical. Additionally, further research could be conducted to explore its potential as a building block for the synthesis of novel organic compounds. Finally, further research could be conducted to explore its potential as an antioxidant or anti-cancer agent.
生化学分析
Biochemical Properties
1-[(2,6-Difluorophenyl)methyl]azetidine-3-carboxylic acid plays a significant role in biochemical reactions due to its unique structure. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions.
Molecular Mechanism
At the molecular level, 1-[(2,6-Difluorophenyl)methyl]azetidine-3-carboxylic acid exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(2,6-Difluorophenyl)methyl]azetidine-3-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which are often observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1-[(2,6-Difluorophenyl)methyl]azetidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects are often observed, where a specific dosage level triggers a significant change in the compound’s impact on the organism.
Metabolic Pathways
1-[(2,6-Difluorophenyl)methyl]azetidine-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes . These interactions can affect metabolic flux and alter the levels of specific metabolites. For instance, the compound may inhibit or activate enzymes involved in the synthesis or degradation of key metabolic intermediates, thereby influencing overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 1-[(2,6-Difluorophenyl)methyl]azetidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can also be influenced by its chemical properties, such as solubility and affinity for specific cellular structures.
Subcellular Localization
1-[(2,6-Difluorophenyl)methyl]azetidine-3-carboxylic acid exhibits specific subcellular localization patterns that are crucial for its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall efficacy in modulating cellular processes.
特性
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO2/c12-9-2-1-3-10(13)8(9)6-14-4-7(5-14)11(15)16/h1-3,7H,4-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTCIIRGJJICLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=CC=C2F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B1466184.png)
